molecular formula C17H25NO3 B1238892 5-[(2R)-3-(tert-butylamino)-2-hydroxypropoxy]-3,4-dihydro-2H-naphthalen-1-one CAS No. 47141-41-3

5-[(2R)-3-(tert-butylamino)-2-hydroxypropoxy]-3,4-dihydro-2H-naphthalen-1-one

Cat. No. B1238892
CAS RN: 47141-41-3
M. Wt: 291.4 g/mol
InChI Key: IXHBTMCLRNMKHZ-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(2R)-3-(tert-butylamino)-2-hydroxypropoxy]-3,4-dihydro-2H-naphthalen-1-one is a member of tetralins.

Scientific Research Applications

  • Synthesis and Radiochemical Purity : Merrill (1971) described the synthesis of ring-labeled bunolol, a compound structurally related to "5-[(2R)-3-(tert-butylamino)-2-hydroxypropoxy]-3,4-dihydro-2H-naphthalen-1-one". The study focused on the steps involved in its synthesis and established its chemical and radiochemical purity, highlighting its potential in pharmacological research (Merrill, 1971).

  • Isoelectronic Analogues Synthesis : Baldwin et al. (1980) synthesized isoelectronic analogues of a similar compound, exploring its beta-adrenoceptor antagonist activity and vasodilating potency. This research indicates the compound's relevance in cardiovascular pharmacology (Baldwin et al., 1980).

  • Improved Synthesis for Levobunolol Hydrochloride : Wang Wen-zhou (2003) reported an improved synthesis method for levobunolol hydrochloride, a compound closely related to the chemical . This research could be significant for efficient pharmaceutical manufacturing (Wang Wen-zhou, 2003).

  • Self-Assembly of Vesicles from Amphiphilic Aromatic Amide-based Oligomers : Xu et al. (2009) explored the self-assembly of vesicular structures from linear arylamide oligomers, which involved tert-butoxycarbonylamino groups. This research could have implications in materials science and nanotechnology (Xu et al., 2009).

  • Stereoselective Syntheses in Organic Chemistry : Sugihara et al. (1978) conducted stereoselective syntheses involving tert-butylamino groups. Their research contributes to the field of organic synthesis, particularly in the development of new pharmaceutical compounds (Sugihara et al., 1978).

  • Effects on Myocardial Oxygenation : A study by Winbury, Weiss, and Howe (1971) examined the effects of beta-adrenoreceptor blocking agents, including bunolol which is structurally similar to the compound , on myocardial oxygenation. This research is significant in understanding cardiovascular pharmacology (Winbury, Weiss, & Howe, 1971).

  • Alkylamination of Naphthazarin : Kikuchi, Komatsu, and Nakano (1990) investigated the alkylamination of naphthazarin, a process related to the structural modification of naphthalene derivatives. This research contributes to the field of organic chemistry and potential applications in dye and pigment synthesis (Kikuchi, Komatsu, & Nakano, 1990).

properties

CAS RN

47141-41-3

Molecular Formula

C17H25NO3

Molecular Weight

291.4 g/mol

IUPAC Name

5-[(2R)-3-(tert-butylamino)-2-hydroxypropoxy]-3,4-dihydro-2H-naphthalen-1-one

InChI

InChI=1S/C17H25NO3/c1-17(2,3)18-10-12(19)11-21-16-9-5-6-13-14(16)7-4-8-15(13)20/h5-6,9,12,18-19H,4,7-8,10-11H2,1-3H3/t12-/m1/s1

InChI Key

IXHBTMCLRNMKHZ-GFCCVEGCSA-N

Isomeric SMILES

CC(C)(C)NC[C@H](COC1=CC=CC2=C1CCCC2=O)O

SMILES

CC(C)(C)NCC(COC1=CC=CC2=C1CCCC2=O)O

Canonical SMILES

CC(C)(C)NCC(COC1=CC=CC2=C1CCCC2=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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